molecular formula C15H19N3OS B4554461 3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole

3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B4554461
M. Wt: 289.4 g/mol
InChI Key: NXJCLXHWJLYYRS-UHFFFAOYSA-N
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Description

3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12488341 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole and its derivatives have been explored for their synthesis methods and potential antibacterial and antifungal activities. These compounds are synthesized through oxidative cyclization of appropriate 1-substituted-4-allylthiosemicarbazides and cyclization of the potassium salts of substituted dithiocarbazinic acids with hydrazine hydrate. The synthesized compounds showed promising antibacterial and antifungal effects against various microorganisms including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. Their structures were confirmed using IR, 1H-NMR, 13C-NMR, and UV spectral data along with elemental analysis (Colanceska-Ragenovic et al., 2001).

Antitumor Activities

Further research into this compound derivatives has unveiled their potential antitumor activities. By cyclizing corresponding substituted thiosemicarbazides in alkali medium and carrying out S-alkylation with various reagents, a series of these derivatives were synthesized. These compounds underwent studies to evaluate their antitumor effects, showing notable activities (Калдрикян et al., 2017).

Corrosion Inhibition

The derivatives of this compound, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have demonstrated high efficiency as corrosion inhibitors for mild steel in acidic media. Studies using electrochemical methods and weight loss measurements revealed that these compounds can achieve inhibition efficiencies up to 99% in certain acidic conditions, suggesting their significant potential in corrosion protection (Lagrenée et al., 2002).

Anticonvulsant and Antispastic Agents

5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles have been identified as selective antagonists of strychnine-induced convulsions, indicating their potential as anticonvulsant and antispastic agents. Certain derivatives were found to act functionally like glycine receptor agonists, suggesting their utility in treating conditions related to excessive neurological excitability, such as spasticity (Kane et al., 1994).

Properties

IUPAC Name

5-(4-butoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-5-10-19-13-8-6-12(7-9-13)14-16-15(18-17-14)20-11-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCLXHWJLYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole
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3-(allylthio)-5-(4-butoxyphenyl)-4H-1,2,4-triazole

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